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molecular formula C14H12N2O2 B8785588 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8785588
M. Wt: 240.26 g/mol
InChI Key: RVUWZDRJNKQOIG-UHFFFAOYSA-N
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Patent
US05428053

Procedure details

A stirred suspension of N-aminophthalimide (19.75 g), acetonylacetone (14.3 ml), p-toluenesulfonic acid (5 mg), and toluene (406 ml) was heated at reflux for 1 hour and cooled to room temperature. The reaction mixture was combined with another reaction mixture and the entire mixture decolorized with activated charcoal. Filtration through a bed of celite gave a solution which upon partial concentration resulted in crystallization of the desired product as a solid (11.0 g), m.p. 182.5°-183.5° C.
Quantity
19.75 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
406 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[CH2:13]([CH2:17][C:18](=O)[CH3:19])[C:14]([CH3:16])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C>C1(C)C=CC=CC=1>[CH3:19][C:18]1[N:1]([N:2]2[C:3](=[O:12])[C:4]3[C:5](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]2=[O:7])[C:14]([CH3:16])=[CH:13][CH:17]=1

Inputs

Step One
Name
Quantity
19.75 g
Type
reactant
Smiles
NN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Name
Quantity
5 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
406 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration through a bed of celite
CUSTOM
Type
CUSTOM
Details
gave a solution which
CONCENTRATION
Type
CONCENTRATION
Details
upon partial concentration

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(=CC1)C)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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